molecular formula C14H14N2S B14748001 1-(3-Methylphenyl)-3-phenylthiourea CAS No. 1215-91-4

1-(3-Methylphenyl)-3-phenylthiourea

Cat. No.: B14748001
CAS No.: 1215-91-4
M. Wt: 242.34 g/mol
InChI Key: MHKFCCJUQZAXSH-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-phenylthiourea typically involves the reaction of aniline derivatives with isothiocyanates. One common method is the reaction of 3-methylaniline with phenyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is obtained after purification through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-(3-Methylphenyl)-3-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-phenylthiourea
  • 1-(3-Methylphenyl)-3-(4-chlorophenyl)thiourea
  • 1-(3-Methylphenyl)-3-(2-methylphenyl)thiourea

Comparison: 1-(3-Methylphenyl)-3-phenylthiourea is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.

Properties

CAS No.

1215-91-4

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

1-(3-methylphenyl)-3-phenylthiourea

InChI

InChI=1S/C14H14N2S/c1-11-6-5-9-13(10-11)16-14(17)15-12-7-3-2-4-8-12/h2-10H,1H3,(H2,15,16,17)

InChI Key

MHKFCCJUQZAXSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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